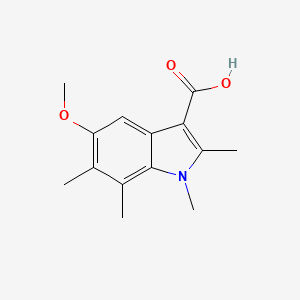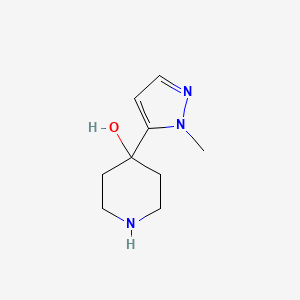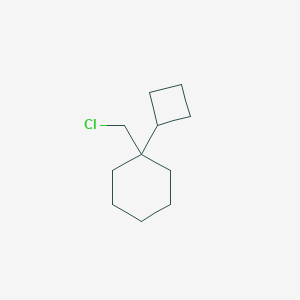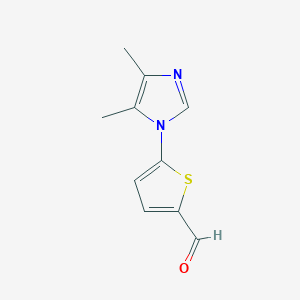
2-((((Benzyloxy)carbonyl)amino)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((((Benzyloxy)carbonyl)amino)oxy)acetic acid is an organic compound that features a benzyloxycarbonyl (CBZ) group attached to an aminooxyacetic acid backbone. This compound is primarily used in organic synthesis and biochemical research due to its unique structural properties and reactivity. It is a white or off-white solid that is soluble in water and various organic solvents such as methanol and ethanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((((Benzyloxy)carbonyl)amino)oxy)acetic acid typically involves the following steps:
Formation of Hydroxyglycine Derivative: The initial step involves the reaction of hydroxyacetic acid with a suitable protecting group, such as tert-butoxycarbonyl (Boc), to form Boc-hydroxyglycine.
Introduction of Benzyloxycarbonyl Group: The Boc-hydroxyglycine is then reacted with benzyl bromide in the presence of a base like sodium hydride to introduce the benzyloxycarbonyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Bulk Reactants: Using bulk quantities of hydroxyacetic acid and benzyl bromide.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and reaction time to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((((Benzyloxy)carbonyl)amino)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((((Benzyloxy)carbonyl)amino)oxy)acetic acid has several scientific research applications:
Organic Synthesis: Used as a protecting group for amino acids and peptides during synthesis to prevent unwanted reactions.
Biochemistry: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-((((Benzyloxy)carbonyl)amino)oxy)acetic acid involves its ability to act as a protecting group for amino and hydroxyl functional groups. By forming stable carbamate or ester linkages, it prevents these groups from participating in unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional groups .
Vergleich Mit ähnlichen Verbindungen
2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid: A glycine derivative with similar protecting group properties.
N-Carbobenzoxy-2-hydroxyglycine: Another compound with a benzyloxycarbonyl group used for similar purposes.
Uniqueness: 2-((((Benzyloxy)carbonyl)amino)oxy)acetic acid is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry for protecting sensitive functional groups while allowing for selective deprotection under mild conditions .
Eigenschaften
Molekularformel |
C10H11NO5 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-(phenylmethoxycarbonylaminooxy)acetic acid |
InChI |
InChI=1S/C10H11NO5/c12-9(13)7-16-11-10(14)15-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) |
InChI-Schlüssel |
DHJZFMMLUKUMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Butyl[1-(furan-2-YL)ethyl]amine](/img/structure/B13225106.png)
![Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13225113.png)


![6-Cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13225123.png)
